MMBP has the chemical formula C5H9BrO2. Its structure consists of a central carbon atom (C) bonded to two methyl groups (CH3) and a bromine atom (Br). A carbonyl group (C=O) is doubly bonded to the central carbon, and a methoxy group (OCH3) is singly bonded to the carbonyl carbon [].
A key feature of MMBP is the steric hindrance around the central carbon. The two methyl groups create a crowded environment, influencing its reactivity in certain chemical reactions [].
MMBP can participate in various chemical reactions due to the presence of the carbonyl group and the reactive bromine atom. Here are some relevant reactions:
CH3CH(Br)COOH + CH3OH → CH3CH(Br)COOCH3 + H2O []
CH3CH(Br)COOCH3 + H2O → CH3CH(Br)COOH + CH3OH []
Currently, there is no documented research on the specific mechanism of action of MMBP in biological systems.
For example, a research paper describes the application of Methyl 2-bromo-2-methylpropionate in the synthesis of novel heterocyclic compounds with potential antitumor activity. The study highlights the role of the compound as a key intermediate for introducing the desired functional group.
Flammable;Irritant